molecular formula C8H8N2OS B1265578 5-Methoxybenzo[d]thiazol-2-amine CAS No. 54346-87-1

5-Methoxybenzo[d]thiazol-2-amine

Cat. No.: B1265578
CAS No.: 54346-87-1
M. Wt: 180.23 g/mol
InChI Key: OMIHQJBWAPWLBO-UHFFFAOYSA-N
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Description

5-Methoxybenzo[d]thiazol-2-amine: is an organic compound with the molecular formula C8H8N2OS. It is a derivative of benzothiazole, featuring a methoxy group at the fifth position and an amine group at the second position. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Scientific Research Applications

Chemistry: 5-Methoxybenzo[d]thiazol-2-amine is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various heterocyclic compounds and is involved in the development of new materials with unique properties .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It exhibits properties that make it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research .

Medicine: The compound’s potential therapeutic applications are being explored, including its role as an inhibitor of specific enzymes and its ability to modulate biological pathways. It is being investigated for its efficacy in treating various diseases .

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique chemical structure allows it to participate in reactions that produce valuable industrial products .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, and precautionary statements include P280-P305+P351+P338 .

Relevant Papers Relevant papers include studies on the synthesis of benzothiazole derivatives , their potential use in treating Alzheimer’s disease , and their physical properties .

Biochemical Analysis

Biochemical Properties

5-Methoxybenzo[d]thiazol-2-amine plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These interactions are crucial as COX enzymes are involved in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. The compound’s ability to inhibit COX enzymes suggests its potential as an anti-inflammatory agent.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in inflammatory responses by inhibiting COX enzymes . This inhibition leads to a decrease in the production of pro-inflammatory prostaglandins, thereby modulating the inflammatory response in cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with COX enzymes. By binding to the active site of these enzymes, the compound inhibits their activity, preventing the conversion of arachidonic acid to prostaglandins . This inhibition is achieved through competitive binding, where this compound competes with arachidonic acid for the active site of COX enzymes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of COX enzymes, resulting in a continuous anti-inflammatory effect.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX enzymes without causing significant adverse effects . At higher doses, there may be toxic effects, including gastrointestinal disturbances and liver toxicity. These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in metabolic pathways related to the inhibition of COX enzymes. It interacts with enzymes such as cytochrome P450 (CYP) enzymes, which play a role in its metabolism and clearance from the body . The compound’s interaction with CYP enzymes can affect metabolic flux and the levels of various metabolites, influencing its overall pharmacokinetics and pharmacodynamics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as the active sites of COX enzymes, where it exerts its inhibitory effects. The compound’s distribution within tissues is influenced by its lipophilicity and ability to cross cellular membranes.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with COX enzymes . The compound’s activity is influenced by its ability to reach and bind to these enzymes within the cytoplasmic compartment. Post-translational modifications and targeting signals may also play a role in directing this compound to specific subcellular compartments, enhancing its efficacy in inhibiting COX enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxybenzo[d]thiazol-2-amine typically involves the condensation of 2-aminothiophenol with methoxy-substituted benzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzothiazole ring. The reaction conditions often include heating the mixture to reflux and using a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Methoxybenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 2-Amino-5-methoxybenzothiazole
  • 2-Amino-6-methoxybenzothiazole
  • 5-Methoxy-1,3-benzothiazole-2-amine

Comparison: 5-Methoxybenzo[d]thiazol-2-amine is unique due to the specific positioning of its methoxy and amine groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits higher reactivity in certain chemical reactions and greater efficacy in biological assays. Its unique structure allows for more targeted interactions with molecular targets, enhancing its potential as a bioactive molecule .

Properties

IUPAC Name

5-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-11-5-2-3-7-6(4-5)10-8(9)12-7/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMIHQJBWAPWLBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00202724
Record name 5-Methoxy-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54346-87-1
Record name 5-Methoxy-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54346-87-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-benzothiazolamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054346871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methoxy-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00202724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methoxybenzothiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-METHOXY-2-BENZOTHIAZOLAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H7992E7HJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 5-Methoxybenzo[d]thiazol-2-amine in the context of anticonvulsant drug development?

A1: this compound served as the crucial starting point for synthesizing a series of 7-alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazine derivatives. These synthesized compounds were then evaluated for their anticonvulsant properties. [] This research highlights the potential of using this compound as a scaffold for developing new anticonvulsant therapies.

Q2: How was the structure of the synthesized compounds confirmed?

A2: The researchers employed a combination of techniques to confirm the structure of the synthesized compounds, including Infrared Spectroscopy (IR), proton Nuclear Magnetic Resonance ((1)H-NMR) spectroscopy, and elemental analysis. [] These methods provide complementary information about the functional groups, connectivity, and elemental composition of the molecules, ensuring a comprehensive structural elucidation.

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